molecular formula C24H21ClN2O4S B12397859 HIV-1 inhibitor-43

HIV-1 inhibitor-43

Cat. No.: B12397859
M. Wt: 469.0 g/mol
InChI Key: GHPUYKXSUPCAAC-UHFFFAOYSA-N
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Description

HIV-1 inhibitor-43 is a potent compound known for its efficacy in inhibiting the human immunodeficiency virus type 1 (HIV-1). This compound has shown significant promise in reducing HIV-1 RNA and protein p24 expression, making it a valuable asset in the fight against HIV/AIDS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-43 involves a series of chemical reactions starting from commercially available precursors. One common synthetic route includes the use of methyl isonipecotate as a starting material, which undergoes a four-step process to yield the final compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: HIV-1 inhibitor-43 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

HIV-1 inhibitor-43 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Employed in research to understand the molecular interactions between HIV-1 and host cells.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS.

    Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 .

Mechanism of Action

HIV-1 inhibitor-43 exerts its effects by targeting specific molecular pathways involved in the replication and transcription of HIV-1. The compound binds to the viral integrase enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the viral life cycle and reduces the production of new viral particles .

Comparison with Similar Compounds

    Raltegravir: An integrase strand transfer inhibitor used in the treatment of HIV-1.

    Elvitegravir: Another integrase inhibitor with a similar mechanism of action.

    Dolutegravir: Known for its high potency and favorable pharmacokinetic profile.

    Bictegravir: A newer integrase inhibitor with improved efficacy and safety

Uniqueness: HIV-1 inhibitor-43 stands out due to its high potency against various HIV-1 strains, including drug-resistant variants. Its unique chemical structure allows for effective binding to the integrase enzyme, making it a valuable addition to the arsenal of anti-HIV drugs .

Properties

Molecular Formula

C24H21ClN2O4S

Molecular Weight

469.0 g/mol

IUPAC Name

5-chloro-3-(3,5-dimethylphenyl)sulfonyl-N-[(2-hydroxyphenyl)methyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C24H21ClN2O4S/c1-14-9-15(2)11-18(10-14)32(30,31)23-19-12-17(25)7-8-20(19)27-22(23)24(29)26-13-16-5-3-4-6-21(16)28/h3-12,27-28H,13H2,1-2H3,(H,26,29)

InChI Key

GHPUYKXSUPCAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4O)C

Origin of Product

United States

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